molecular formula C9H9BrO2 B129345 Methyl alpha-bromophenylacetate CAS No. 3042-81-7

Methyl alpha-bromophenylacetate

Cat. No. B129345
CAS RN: 3042-81-7
M. Wt: 229.07 g/mol
InChI Key: NHFBYYMNJUMVOT-UHFFFAOYSA-N
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Description

Methyl alpha-bromophenylacetate is an ester . It has a linear formula of C6H5CH (Br)CO2CH3 . Its molecular weight is 229.07 .


Synthesis Analysis

Methyl alpha-bromophenylacetate can be synthesized from methanol and 2-bromo-2-phenylacetic acid .


Molecular Structure Analysis

The molecular structure of Methyl alpha-bromophenylacetate is represented by the formula C9H9BrO2 . The SMILES string representation is COC(=O)C(Br)c1ccccc1 .


Chemical Reactions Analysis

Methyl alpha-bromophenylacetate has been reported to undergo a palladium-catalyzed homocoupling reaction with 3,5-dimethyl phenyl boronic acid . It may also be used as an initiator during the Electron Spin Resonance (ESR) study of Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) .


Physical And Chemical Properties Analysis

Methyl alpha-bromophenylacetate is a liquid at 20 degrees Celsius . It has a boiling point of 172 °C/53 mmHg and a flash point of 150 °C . The specific gravity at 20/20 is 1.46 and the refractive index is 1.55 . It should be stored at a temperature between 0-10°C .

Scientific Research Applications

Polymer Chemistry

Methyl alpha-bromophenylacetate: is utilized as an initiator in the Electron Spin Resonance (ESR) study of Atom Transfer Radical Polymerization (ATRP) . This process is essential for the polymerization of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) . The compound’s ability to facilitate controlled polymerization reactions makes it valuable for creating polymers with specific properties.

Supercritical Fluid Applications

In the realm of supercritical fluids, Methyl alpha-bromophenylacetate serves as a reagent in the homopolymerization of MMA in supercritical carbon dioxide . This innovative approach is significant for developing environmentally friendly polymerization techniques that avoid the use of traditional organic solvents.

Safety and Hazards

Methyl alpha-bromophenylacetate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this chemical . If swallowed, it is recommended to rinse the mouth and avoid inducing vomiting . If it comes into contact with the skin or eyes, it is advised to rinse with water and immediately seek medical attention .

Future Directions

Methyl alpha-bromophenylacetate may be used as a reagent in the homopolymerization of MMA in supercritical carbon dioxide . This suggests potential future applications in the field of polymer chemistry.

Mechanism of Action

Mode of Action

Methyl α-bromophenylacetate is known to be used as an initiator in the atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) . In this context, it acts as a source of radicals, which are necessary for initiating the polymerization process.

Result of Action

In the context of polymerization reactions, the action of Methyl α-bromophenylacetate results in the formation of polymers. It initiates the reaction, leading to the formation of polymer chains .

properties

IUPAC Name

methyl 2-bromo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFBYYMNJUMVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268424
Record name Benzeneacetic acid, α-bromo-, methyl ester
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl alpha-bromophenylacetate

CAS RN

3042-81-7
Record name Benzeneacetic acid, α-bromo-, methyl ester
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Record name Benzeneacetic acid, alpha-bromo-, methyl ester
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Record name 3042-81-7
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Record name Benzeneacetic acid, α-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this example, a mixture containing 5.93 g of N-bromosuccinimide, 5.0 g of methyl phenylacetate; and a catalytic amount (about 0.1 g) of benzoyl peroxide in 50 ml of carbon tetrachloride was warmed to reflux and then refluxed for about 12 hours. The mixture was then cooled to about 0° C. and filtered. The filtrate was concentrated by evaporation under vacuum affording 7.1 g of the title compound as an oil.
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
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Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods III

Procedure details

Concentrated sulfuric acid (0.5 mL) was added to a solution of α-bromophenylacetic acid (3.00 g, 13.9 mmol) in ethanol (30 mL) at room temperature, and the mixture was heated under reflux for 1 hour. The reaction mixture was cooled, and extracted twice with ethyl acetate. The organic layers were combined, washed with an aqueous saturated sodium hydrogencarbonate, then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound (2.50 g, yield 79%). This was oily.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
79%

Synthesis routes and methods IV

Procedure details

Phenyl-acetic acid methyl ester (10 gm, 66.6 mmol) was taken in carbon tetrachloride (100 ml). N-Bromosuccinimide (13.05 gm, 73.33 mmol) was added in one lot followed by benzoyl peroxide (1.77 gm, 7.3 mmol) and refluxed for 3 hours. The reaction mixture was cooled to room temperature and filtered; filtrate was washed with water followed by brine solution, dried over anhydrous sodium sulfate and concentrated under reduced pressure to provide bromo-phenyl-acetic acid methyl ester (16.4 gm) as a gummy mass.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.05 g
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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